molecular formula C16H11F3O B13722834 3-Phenyl-3-(trifluoromethyl)indan-1-one

3-Phenyl-3-(trifluoromethyl)indan-1-one

Cat. No.: B13722834
M. Wt: 276.25 g/mol
InChI Key: JZQJZUAFFRBYPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-3-(trifluoromethyl)indan-1-one can be achieved through various methods. One common approach involves the Nazarov reaction , which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids . For example, a Nazarov reaction of chalcone in the presence of trifluoroacetic acid can yield 6-methoxy-3-phenyl-1-indanone .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-3-(trifluoromethyl)indan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: Substitution reactions can introduce different functional groups into the indanone structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 3-Phenyl-3-(trifluoromethyl)indan-1-one involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group plays a crucial role in enhancing the compound’s pharmacological properties by increasing its lipophilicity and metabolic stability . This allows the compound to effectively interact with target proteins and enzymes, leading to desired biological effects.

Comparison with Similar Compounds

  • 3-Phenyl-1-indanone
  • 3-(Trifluoromethyl)indan-1-one
  • 6-Methoxy-3-phenyl-1-indanone

Comparison: Compared to other similar compounds, 3-Phenyl-3-(trifluoromethyl)indan-1-one is unique due to the presence of both phenyl and trifluoromethyl groups. This combination enhances its biological activity and makes it a valuable compound for various applications .

Properties

Molecular Formula

C16H11F3O

Molecular Weight

276.25 g/mol

IUPAC Name

3-phenyl-3-(trifluoromethyl)-2H-inden-1-one

InChI

InChI=1S/C16H11F3O/c17-16(18,19)15(11-6-2-1-3-7-11)10-14(20)12-8-4-5-9-13(12)15/h1-9H,10H2

InChI Key

JZQJZUAFFRBYPR-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.